molecular formula C₁₆H₁₂Cl₂O₂ B1146363 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid CAS No. 79560-17-1

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid

Numéro de catalogue: B1146363
Numéro CAS: 79560-17-1
Poids moléculaire: 307.17
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid (CAS 79560-17-1) is a high-purity organic compound with the molecular formula C 16 H 12 Cl 2 O 2 and a molecular weight of 307.17 g/mol. This bifunctional compound features a but-3-enoic acid backbone with 3,4-dichlorophenyl and phenyl substituents, creating a conjugated system that influences its electronic properties and reactivity . This chemical serves as a crucial synthetic intermediate in medicinal chemistry. Its primary research application is in the preparation of trans-1-amino-4-aryltetralin derivatives, which are investigated as nontricyclic antidepressant agents . Notably, it is a key reactant in the multi-step synthesis of Sertraline, a widely used antidepressant medication . The compound has also been studied for its potential biological activity, with research indicating antimicrobial and antifungal properties, as well as potential inhibitory effects on specific enzymes . The compound can be prepared via a Stobbe condensation of 3,4-dichlorobenzophenone with diethyl succinate, followed by hydrolysis and decarboxylation of the resulting half-ester . Spectroscopic data for identification includes a characteristic carboxylic acid O-H stretch at 2500-3000 cm⁻¹, a conjugated C=O stretch at ~1685 cm⁻¹, and a C=C stretch at ~1620 cm⁻¹ in FT-IR analysis . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Propriétés

IUPAC Name

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRZRLDJSBWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Conditions

The Stobbe condensation proceeds through a conjugate addition-elimination mechanism:

  • Base Activation : The base deprotonates diethyl succinate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3,4-dichlorobenzophenone, forming a tetrahedral intermediate.

  • Cyclization and Elimination : Intramolecular cyclization generates a γ-lactone intermediate, which eliminates an ethanol molecule to yield the half-ester product.

Key Parameters :

  • Temperature : Room temperature to 50°C.

  • Reaction Time : 2–5 hours.

  • Solvent : Anhydrous ethanol or methanol.

  • Base : 1.2–1.5 equivalents of NaH or KH.

ParameterOptimal RangeImpact on Yield
Base Equivalents1.2–1.5 eqMaximizes enolate formation
Solvent PolarityHigh (e.g., ethanol)Stabilizes intermediates
Reaction Time3 hoursBalances conversion and side reactions

The isolated Stobbe product typically achieves yields of 85–90% under optimized conditions.

Hydrolysis and Decarboxylation: Formation of the Butenoic Acid Backbone

The half-ester product from the Stobbe condensation undergoes hydrolysis followed by decarboxylation to yield the target α,β-unsaturated carboxylic acid.

Hydrolysis Conditions

  • Reagent : Aqueous hydrobromic acid (HBr, 48% w/w).

  • Temperature : 115–120°C.

  • Duration : 28–30 hours.

The hydrolysis step cleaves the ester groups, forming a dicarboxylic acid intermediate. Subsequent decarboxylation eliminates one carboxyl group, producing this compound.

Decarboxylation Mechanism :

  • Protonation : The β-keto acid intermediate is protonated at the carbonyl oxygen.

  • CO₂ Elimination : The α-carboxyl group is expelled as carbon dioxide, forming the conjugated enoic acid.

Yield and Purity :

  • Isolation Method : Precipitation with cold water or extraction with ethyl acetate.

  • Yield : 88–95%.

  • Purity : >98% (HPLC, λ = 254 nm).

Industrial-Scale Optimization Strategies

Large-scale production of this compound requires modifications to laboratory protocols to enhance efficiency and safety.

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction time, and consistent product quality.

  • Residence Time : 1–2 hours for Stobbe condensation.

Solvent Recycling

  • Ethanol Recovery : Distillation and reuse reduce costs by 30–40%.

Catalytic Innovations

  • Alternative Bases : Potassium tert-butoxide (t-BuOK) reduces side reactions in moisture-sensitive steps.

Comparative Analysis of Synthetic Routes

While the Stobbe condensation-decarboxylation route dominates industrial production, alternative methods have been explored:

Aldol Condensation

  • Reactants : 3,4-Dichlorobenzaldehyde and phenylacetic acid.

  • Catalyst : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Limitation : Lower yields (70–75%) due to competing Cannizzaro reactions.

Friedel-Crafts Alkylation

  • Reactants : 3,4-Dichlorobenzoyl chloride and styrene.

  • Catalyst : Aluminum chloride (AlCl₃).

  • Challenge : Poor regioselectivity and formation of polyalkylated byproducts.

Quality Control and Analytical Characterization

Ensuring the integrity of this compound requires rigorous analytical protocols:

Spectroscopic Methods

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm; the α,β-unsaturated proton resonates as a singlet at δ 6.5 ppm.

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

  • Retention Time : 12.3 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization and modification.

2. Biology

  • Biological Activity : Research indicates that 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid exhibits antimicrobial and antifungal properties. It has been investigated for its interactions with specific proteins, including potential inhibitory effects on enzymes involved in various biological pathways .

3. Medicine

  • Pharmaceutical Development : The compound has been explored for its potential in developing new pharmaceuticals targeting specific receptors or enzymes. For instance, studies have shown its utility in creating antidepressant agents that inhibit serotonin uptake, providing a therapeutic avenue for treating depression .

Case Study 1: Antidepressant Properties

A study investigated the effects of derivatives of this compound on serotonin uptake in animal models. The findings revealed that certain derivatives effectively blocked serotonin reuptake, suggesting their potential as antidepressants. The effective dosage was found to be around 0.2 mg/kg body weight .

Case Study 2: Antimicrobial Activity

In another research effort, the compound demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated a potent effect on pathogens commonly associated with infections, highlighting its potential application in developing new antibiotics .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials that exhibit unique properties due to its chemical structure. Its ability to undergo various reactions allows it to be tailored for specific industrial applications, including the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid: Known for its biological activities and used in the synthesis of heterocyclic compounds.

    3,4-Dichlorophenylacetic acid: Used in the synthesis of various bioactive molecules and specialty chemicals.

Uniqueness

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dichlorophenyl group and a phenyl group attached to a butenoic acid backbone makes it a versatile compound for various synthetic and research purposes.

Activité Biologique

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, also known as a derivative of phenylbutenoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure featuring dichlorophenyl and phenyl groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C16H12Cl2O2
  • Molecular Weight : 307.17 g/mol
  • Chemical Structure : The compound consists of a butenoic acid backbone substituted with a dichlorophenyl group and a phenyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed promising results against both bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli13
Candida albicans12

The above table summarizes the inhibition zones observed during susceptibility testing, indicating that the compound has moderate to high antimicrobial activity against the tested strains .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)25
HT-29 (Colon)30

The table above presents the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating that the compound possesses significant anticancer activity .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of phenylbutenoic acids, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls, highlighting its potential as an anti-inflammatory agent .
  • Cancer Treatment Exploration : A recent investigation into the anticancer properties demonstrated that treatment with this compound led to increased apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts or through aldol condensation. Optimization strategies include factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design reduces experimental runs while identifying interactions between parameters . Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, as demonstrated in ICReDD’s workflow .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Deuterated solvents (e.g., DMSO-d6) enhance NMR resolution for aromatic protons, while tandem MS/MS validates fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-phenylbutyric acid) for hazard benchmarks. Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. What computational approaches are effective in elucidating the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. Coupled with molecular dynamics simulations, these methods predict regioselectivity in cross-coupling reactions. ICReDD’s integrated computational-experimental framework accelerates mechanism validation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct systematic meta-analysis of existing studies, focusing on variables like cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), and metabolite interference. Validate findings using orthogonal assays (e.g., SPR binding vs. cellular thermal shift assays) .

Q. What reactor design principles apply to scaling up the synthesis of this compound?

  • Methodological Answer : Opt for continuous-flow reactors to enhance heat/mass transfer and reduce byproduct formation. Use dimensionless analysis (e.g., Reynolds/Peclet numbers) to optimize mixing efficiency. Membrane separation technologies (e.g., nanofiltration) improve post-synthesis purification .

Q. How can in vitro and in vivo pharmacological studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinases) followed by phenotypic screens (e.g., zebrafish models for toxicity). Dose-response curves (IC₅₀/EC₅₀) should account for plasma protein binding effects. Metabolomics profiling (LC-MS) identifies off-target interactions .

Q. What analytical methodologies are suitable for studying degradation products under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, followed by LC-QTOF-MS to detect degradation intermediates. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.